molecular formula C17H16N2O2S B11600133 5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11600133
M. Wt: 312.4 g/mol
InChI Key: RFLQIWHUKUGOHD-UHFFFAOYSA-N
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Description

ethazolamide , belongs to the thiazolidinedione class of compounds. It features a thiazolidine ring fused with a phenyl group and an ethylphenylamino substituent. Ethazolamide is primarily used as a carbonic anhydrase inhibitor, affecting acid-base balance and fluid dynamics in various biological systems.

Preparation Methods

Synthesis Routes:

  • Oxidative Coupling Method

    • Ethazolamide can be synthesized via oxidative coupling of 4-ethylphenylamine with 3-phenyl-2-thioxo-4-thiazolidinone.
    • The reaction involves the formation of the thiazolidine ring and the introduction of the ethylphenylamino group.
    • Suitable oxidants and reaction conditions are employed to achieve this transformation.
  • Suzuki–Miyaura Coupling

Industrial Production:

  • Ethazolamide is industrially produced using optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

  • Reactivity: : Ethazolamide undergoes various reactions, including:

      Oxidation: It can be oxidized under specific conditions.

      Substitution: The phenyl and ethylphenylamino groups are susceptible to substitution reactions.

      Reduction: Reduction of the thiazolidine ring may also occur.

  • Common Reagents and Conditions

      Oxidation: Oxidizing agents like peroxides or metal catalysts.

      Substitution: Halogens (e.g., bromine, chlorine) or nucleophiles.

      Reduction: Reducing agents (e.g., hydrides).

  • Major Products

    • Ethazolamide itself is a significant product.
    • Byproducts may include partially reduced or substituted derivatives.

Scientific Research Applications

  • Medicine

    • Ethazolamide is used to treat glaucoma by reducing intraocular pressure.
    • It also finds applications in managing altitude sickness due to its effect on carbonic anhydrase in the kidneys.
  • Chemistry and Biology

    • Researchers study its mechanism of action to understand its impact on acid-base balance and fluid transport.
    • It serves as a valuable tool in studying carbonic anhydrase enzymes.
  • Industry

    • Ethazolamide’s applications extend to pharmaceuticals, where it influences drug metabolism and transport.

Mechanism of Action

    Carbonic Anhydrase Inhibition:

Comparison with Similar Compounds

  • Ethazolamide stands out due to its unique combination of a thiazolidine ring, phenyl group, and ethylphenylamino substituent.
  • Similar compounds include other carbonic anhydrase inhibitors like acetazolamide and dorzolamide.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

5-(4-ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O2S/c1-2-12-8-10-13(11-9-12)18-15-16(20)19(17(21)22-15)14-6-4-3-5-7-14/h3-11,15,18H,2H2,1H3

InChI Key

RFLQIWHUKUGOHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3

Origin of Product

United States

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